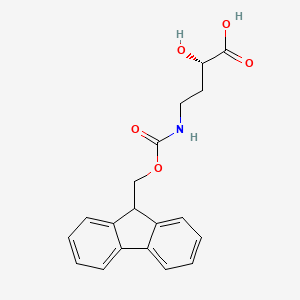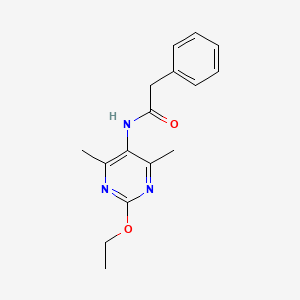
N-(3-chloro-2-methylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide is a compound that belongs to a class of anilidoquinoline derivatives. These compounds have been synthesized and evaluated for various therapeutic effects, including antiviral and antiapoptotic activities, as well as potential treatments for bacterial infections such as tuberculosis.
Synthesis Analysis
The synthesis of anilidoquinoline derivatives has been reported in the literature. For instance, a related compound, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, was synthesized and found to have significant therapeutic efficacy in treating Japanese encephalitis, demonstrating antiviral and antiapoptotic effects in vitro . Another study reported the synthesis of 2-(quinolin-4-yloxy)acetamides, which showed potent in vitro inhibition of Mycobacterium tuberculosis growth . These studies suggest that the synthesis of N-(3-chloro-2-methylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide would likely involve similar strategies, focusing on the formation of the quinoline moiety and subsequent attachment of the appropriate anilido group.
Molecular Structure Analysis
The molecular structure of anilidoquinoline derivatives can vary, with different spatial orientations influencing their biological activity. For example, N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide has a stretched amide structure with a tweezer-like geometry, which self-assembles into a channel-like structure through weak interactions . The molecular structure of N-(3-chloro-2-methylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide would likely exhibit similar complex geometries that could be crucial for its biological function.
Chemical Reactions Analysis
The chemical reactivity of anilidoquinoline derivatives is an important aspect of their biological efficacy. The compounds can interact with biological targets through various types of chemical reactions. For instance, the related compounds have shown the ability to inhibit the growth of Mycobacterium tuberculosis, suggesting that they may interfere with essential biological processes in the bacteria . The specific chemical reactions involved in the activity of N-(3-chloro-2-methylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide would require further study to elucidate.
Physical and Chemical Properties Analysis
The physical and chemical properties of anilidoquinoline derivatives, such as solubility, stability, and toxicity, are critical for their potential as therapeutic agents. The reported compounds have shown low toxicity to Vero and HaCat cells, indicating a favorable safety profile . Additionally, the compounds' ability to form specific molecular geometries through weak interactions suggests that they may have unique solubility and stability characteristics . These properties would need to be characterized for N-(3-chloro-2-methylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide to assess its suitability for drug development.
属性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O3/c1-16-20(26)7-5-9-21(16)28-25(29)15-31-24-14-23(17-10-12-18(30-2)13-11-17)27-22-8-4-3-6-19(22)24/h3-14H,15H2,1-2H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWZERXRYPWQQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)COC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid;hydrochloride](/img/structure/B3001411.png)
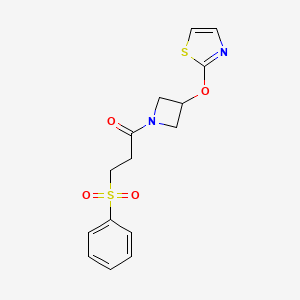

![1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B3001415.png)
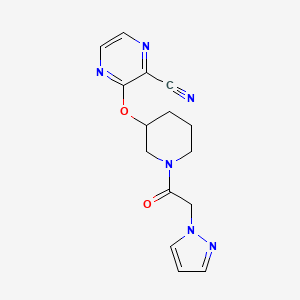
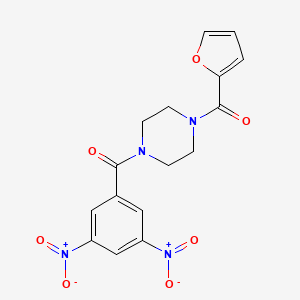
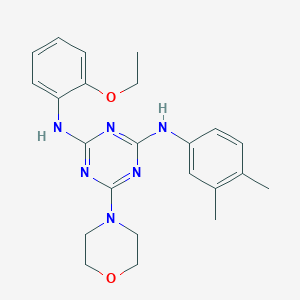

![Methyl 2-[cyanomethyl-[2-[3-(2-oxopyrrolidin-1-yl)phenyl]acetyl]amino]acetate](/img/structure/B3001426.png)
